3-Fold Reduced Antiproliferative Potency on COLO 205 Colon Cancer Cells Compared to Apiole (Direct Head-to-Head IC₅₀ Comparison)
In a panel of 10 5-substituted 4,7-dimethoxy-1,3-benzodioxole derivatives evaluated by MTT assay on human colorectal adenocarcinoma COLO 205 cells, the n-propyl derivative (compound 5, i.e., 4,7-dimethoxy-5-propyl-1,3-benzodioxole) displayed an IC₅₀ of 110.9 μM [1]. By contrast, the 2-propenyl (allyl) analog apiole exhibited an IC₅₀ significantly below 37.5 μM at both 48 and 72 hours [1]. The study explicitly reports that the anti-proliferative activity of apiole was approximately 3-fold higher than that of the n-propyl derivative [1].
| Evidence Dimension | Antiproliferative IC₅₀ on COLO 205 human colorectal adenocarcinoma cells (MTT assay) |
|---|---|
| Target Compound Data | IC₅₀ = 110.9 μM (4,7-dimethoxy-5-propyl-1,3-benzodioxole, compound 5) |
| Comparator Or Baseline | IC₅₀ < 37.5 μM (apiole, 4,7-dimethoxy-5-(2-propen-1-yl)-1,3-benzodioxole) |
| Quantified Difference | ≥ 3-fold lower potency for the n-propyl derivative relative to apiole |
| Conditions | COLO 205 human colorectal adenocarcinoma cell line; MTT assay; 37.5–225 μM concentration range; 48–72 h exposure |
Why This Matters
This direct head-to-head data demonstrates that saturation of the C5 side chain from allyl to n-propyl substantially attenuates antiproliferative activity, making the saturated compound unsuitable as a direct substitute for apiole in anticancer screening campaigns.
- [1] Lien HM, Kuo PT, Huang CL, et al. Study of the Anti-Proliferative Activity of 5-Substituted 4,7-Dimethoxy-1,3-Benzodioxole Derivatives of SY-1 from Antrodia camphorata on Human COLO 205 Colon Cancer Cells. Evid Based Complement Alternat Med. 2011;2011:429241. doi:10.1093/ecam/nep230 View Source
